

Application Notes and Protocols for Octyl Butyrate in Food Science Research

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Compound of Interest

Compound Name: Octyl butyrate

Cat. No.: B087054

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols and detailed information for the utilization of **octyl butyrate** as a flavoring agent in food science research.

Application Notes

Octyl butyrate (also known as octyl butanoate) is an ester recognized for its characteristic fruity and floral aroma. It is a valuable compound for food scientists aiming to impart or enhance specific flavor profiles in a variety of food and beverage products.

1. Flavor Profile and Sensory Characteristics

Octyl butyrate possesses a complex aroma profile, often described as having notes of:

- Fruity: Green, slightly waxy, with nuances of apricot and pear.
- Floral: Mildly floral and sweet.
- Other: A subtle fatty undertone may be perceived at higher concentrations.

Its taste is characterized as sweet and fruity.

2. Applications in Food Products

Octyl butyrate is a versatile flavoring agent suitable for a wide range of food applications. It is particularly effective in products where a fresh, fruity, and slightly floral character is desired. Common applications include:

- **Beverages:** Fruit juices, flavored waters, and alcoholic beverages to enhance fruity notes.
- **Confectionery:** Hard and soft candies, chewing gum, and fruit fillings for a distinct fruity flavor.
- **Dairy Products:** Yogurts, ice creams, and flavored milk to add a creamy, fruity dimension.
- **Baked Goods:** Fillings for pastries and cakes to provide a bright, fruity aroma and taste.

3. Regulatory Status

Octyl butyrate is generally recognized as safe (GRAS) for its intended use as a flavoring substance by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Researchers should always adhere to the specific regulatory guidelines of their region.

Data Presentation

The following tables summarize quantitative data related to the use of **octyl butyrate**.

Table 1: Recommended Usage Levels of **Octyl Butyrate** in Various Food Categories

Food Category	Typical Usage Level (ppm)	Maximum Usage Level (ppm)
Non-alcoholic beverages	0.5 - 5	10
Alcoholic beverages	1 - 10	20
Hard candy	2 - 10	30
Soft candy & Chewing gum	1 - 8	25
Frozen dairy products	1 - 5	15
Gelatins and puddings	0.5 - 3	10
Baked goods (fillings)	2 - 8	20

Note: These values are indicative and should be optimized based on the specific food matrix and desired flavor intensity.

Table 2: Example Sensory Lexicon for Descriptive Analysis of **Octyl Butyrate** in a Beverage

Attribute	Definition	Reference Standard
Aroma		
Fruity	The general perception of fruitiness.	A solution of 5 ppm isoamyl acetate in water.
Green	The aroma associated with fresh, unripe fruit or cut grass.	A solution of 1 ppm cis-3-hexenol in water.
Waxy	The aroma associated with the skin of an apple or a candle.	A piece of unscented paraffin wax.
Floral	The aroma associated with fresh flowers.	A solution of 2 ppm linalool in water.
Flavor		
Sweet	The perception of sweetness on the tongue.	A 2% sucrose solution.
Fruity	The retronasal perception of fruitiness.	A commercial pear-flavored hard candy.
Green	The retronasal perception of green notes.	A commercial green apple-flavored beverage.
Mouthfeel		
Lingering	The persistence of flavor after expectoration.	N/A

Experimental Protocols

Detailed methodologies for key experiments involving **octyl butyrate** are provided below.

Protocol 1: Sensory Evaluation - Quantitative Descriptive Analysis (QDA)

This protocol outlines the steps for conducting a descriptive sensory analysis to characterize the flavor profile of **octyl butyrate** in a model beverage.

1. Panelist Selection and Training:

- Recruit 10-12 individuals with prior sensory evaluation experience.
- Screen panelists for their ability to detect and describe basic tastes and fruity aromas.
- Conduct a minimum of 15 hours of training to familiarize the panel with the sensory lexicon (Table 2) and the use of the rating scale. Provide reference standards for each attribute.

2. Sample Preparation:

- Prepare a base solution of 5% sucrose in deionized water.
- Prepare test samples by adding **octyl butyrate** to the base solution at three different concentrations (e.g., 1 ppm, 5 ppm, and 10 ppm).
- Prepare a control sample containing only the base solution.
- Code all samples with three-digit random numbers.

3. Evaluation Procedure:

- Present 15 mL of each sample to the panelists in a randomized order in individual sensory booths under white light.
- Instruct panelists to evaluate the aroma of each sample first, followed by the flavor.
- Panelists will rate the intensity of each attribute from the lexicon on a 15-cm unstructured line scale anchored with "low" and "high" at the ends.
- Provide unsalted crackers and deionized water for palate cleansing between samples. A mandatory 2-minute break should be enforced between samples.

4. Data Analysis:

- Measure the distance from the "low" anchor to the panelist's mark on the line scale for each attribute.
- Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.

- Use post-hoc tests (e.g., Tukey's HSD) to identify which sample concentrations differ significantly.
- Visualize the results using a spider web plot to compare the sensory profiles of the different concentrations.

Protocol 2: Instrumental Analysis - Gas Chromatography-Olfactometry (GC-O)

This protocol details the procedure for identifying the aroma-active compounds, including **octyl butyrate**, in a food product.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

- Homogenize 5 g of the food sample with 10 mL of deionized water in a 20 mL headspace vial.
- Add 2 g of sodium chloride to enhance the release of volatile compounds.
- Equilibrate the vial at 40°C for 15 minutes.
- Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

2. GC-O System and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Injector Temperature: 250°C (splitless mode for 1 min).
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp 1: 5°C/min to 150°C.
 - Ramp 2: 10°C/min to 250°C, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.

- Effluent Split: The column effluent is split 1:1 between the mass spectrometer (MS) detector and the olfactometry port.
- Olfactometry Port: Heated to 220°C with humidified air delivered at 30 mL/min.

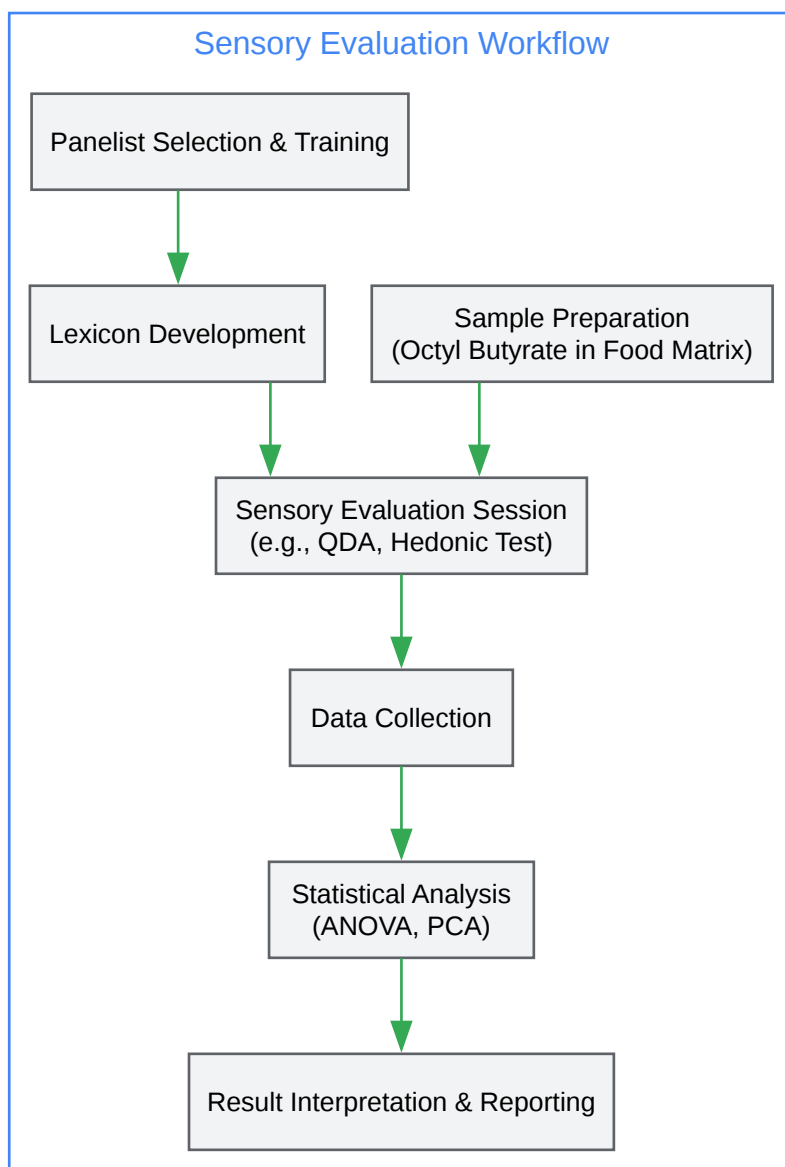
3. Olfactometry Procedure:

- A trained panelist sniffs the effluent from the olfactometry port throughout the chromatographic run.
- The panelist records the retention time, duration, and a descriptor for each perceived aroma.
- The intensity of each aroma can be rated on a scale (e.g., 0-5).

4. Data Analysis:

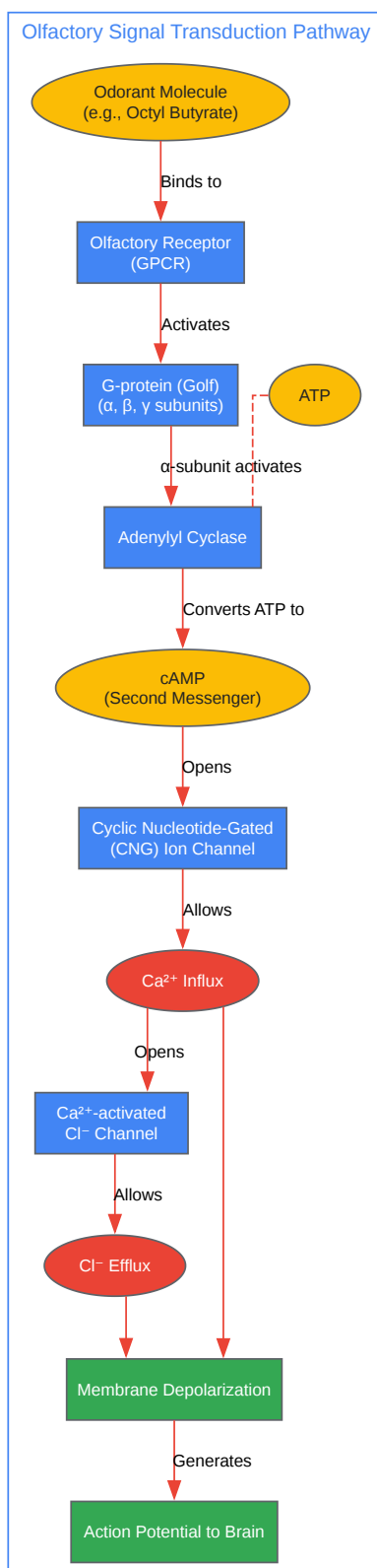
- Correlate the retention times of the perceived aromas with the peaks from the MS detector.
- Identify the compounds responsible for the aromas by comparing their mass spectra with a library (e.g., NIST) and by running authentic standards.
- Calculate the Odor Activity Value (OAV) for identified compounds by dividing their concentration (determined by GC-MS) by their odor threshold.^[1] An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the product.^[2]

Mandatory Visualizations



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Caption: Workflow for sensory evaluation of **octyl butyrate**.



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Caption: G-protein coupled receptor signaling pathway for olfaction.

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References

- 1. Odour activity value - Wikipedia [en.wikipedia.org]
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